molecular formula C36H24N2O2 B12891796 1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one CAS No. 88121-76-0

1-(4-{4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]phenoxy}phenyl)ethan-1-one

Cat. No.: B12891796
CAS No.: 88121-76-0
M. Wt: 516.6 g/mol
InChI Key: YIFCHMBCRUSHIO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzaldehyde derivatives to form chalcones, which are then subjected to further reactions to introduce the quinoline moiety . The reaction conditions typically involve the use of basic solutions and organic solvents such as ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Mechanism of Action

The mechanism of action of 1-(4-(4-(3-(Quinolin-2-yl)benzo[f]quinolin-1-yl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division . This inhibition leads to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Properties

CAS No.

88121-76-0

Molecular Formula

C36H24N2O2

Molecular Weight

516.6 g/mol

IUPAC Name

1-[4-[4-(3-quinolin-2-ylbenzo[f]quinolin-1-yl)phenoxy]phenyl]ethanone

InChI

InChI=1S/C36H24N2O2/c1-23(39)24-10-16-28(17-11-24)40-29-18-12-26(13-19-29)31-22-35(33-20-15-27-7-3-5-9-32(27)37-33)38-34-21-14-25-6-2-4-8-30(25)36(31)34/h2-22H,1H3

InChI Key

YIFCHMBCRUSHIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=NC4=C3C5=CC=CC=C5C=C4)C6=NC7=CC=CC=C7C=C6

Origin of Product

United States

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